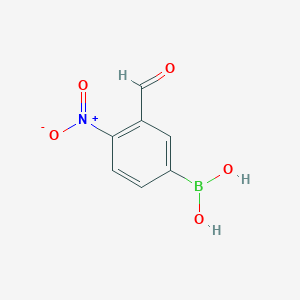

3-Formyl-4-nitrophenylboronic acid

Description

3-Formyl-4-nitrophenylboronic acid (CAS: 2377608-00-7) is a boronic acid derivative featuring a nitro (-NO₂) group at the para position and a formyl (-CHO) group at the meta position on the benzene ring. Its molecular formula is C₇H₅BNO₅, with a molecular weight of 195.94 g/mol (calculated based on substituent contributions). The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners .

Structural characterization techniques for this compound and its analogs include scanning electron microscopy (SEM) for morphological analysis, thermogravimetric analysis (TGA) for stability assessment, and X-ray diffractometry for crystal structure determination .

Properties

IUPAC Name |

(3-formyl-4-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIIQPXAYNCXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 3-formyl-4-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH). Common oxidizing agents include potassium permanganate (KMnO₄) under acidic or neutral conditions.

Reaction Example :

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ in H₂SO₄/H₂O, 60°C | 3-Carboxy-4-nitrophenylboronic acid | Complete conversion in 4–6 hours. |

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using hydrogen gas (H₂) in the presence of palladium catalysts .

Reaction Example :

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25°C | 2 hr | 85–90% |

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl compounds. This reaction is pivotal in constructing complex aromatic systems .

General Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with boronic acid.

-

Reductive elimination to form the biaryl product.

Example Conditions :

| Aryl Halide | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (3:1) | 3-Formyl-4-nitrobiphenyl |

Key Data:

-

Reaction efficiency: >90% conversion under optimized conditions .

-

Tolerates electron-withdrawing groups (e.g., -NO₂) on the aryl halide .

Nucleophilic Substitution

Example Reaction :

| Nucleophile | Conditions | Product |

|---|---|---|

| NaSH | DMF, 80°C, 12 hr | 3-Formyl-4-thiocyanatophenylboronic acid |

Condensation Reactions

The formyl group reacts with amines or hydrazines to form imines or hydrazones, respectively. These intermediates are useful in synthesizing heterocycles or sensor molecules .

Hydrazone Formation :

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| Hydrazine | MeOH | 1 hr | 95% |

Stability and Solubility Considerations

-

Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture or strong acids/bases.

Comparative Reactivity

The compound’s reactivity differs from simpler boronic acids due to the electron-withdrawing nitro and formyl groups:

| Property | This compound | Phenylboronic acid |

|---|---|---|

| Suzuki Coupling Rate | Slower (due to -NO₂ deactivation) | Faster |

| Oxidation Susceptibility | Higher (activated -CHO group) | Lower |

Scientific Research Applications

Medicinal Chemistry

Drug Development:

3-Formyl-4-nitrophenylboronic acid is increasingly recognized for its potential in drug design, particularly in the development of targeted cancer therapies. Its boronic acid functionality allows it to form reversible covalent bonds with diols in biological systems, making it effective for designing enzyme inhibitors. Research has shown that derivatives of this compound can interact with androgen receptors, potentially leading to new treatments for prostate cancer by substituting less desirable nitro groups with boronic acids to enhance binding and reduce toxicity .

Case Study:

A study investigated a series of flutamide analogs where the nitro group was replaced with boronic acid. This modification aimed to improve binding affinity to androgen receptors while minimizing hepatic toxicity associated with traditional non-steroidal antiandrogens. The results indicated that these new compounds exhibited promising anti-proliferative activity against prostate cancer cell lines .

Organic Synthesis

Building Block in Organic Reactions:

this compound serves as a critical intermediate in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Chemical Reactions:

The compound undergoes several types of reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid.

- Reduction: The nitro group can be reduced to an amine.

- Substitution: It participates in cross-coupling reactions with aryl halides .

Bioconjugation

Targeted Drug Delivery:

In bioconjugation techniques, this compound is utilized to attach biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and diagnostic tools. Its ability to form stable complexes with biomolecules enhances the specificity and efficacy of therapeutic agents .

Organic Electronics

Material Science Applications:

The compound is also used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved device performance, making it a valuable component in the development of advanced materials for electronics .

Environmental Monitoring

Sensor Development:

this compound has applications in environmental monitoring through the development of sensors for detecting pollutants. Its sensitivity to specific contaminants makes it advantageous for water quality testing and other environmental assessments .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, particularly for cancer therapies | Enhanced binding affinity and reduced toxicity |

| Organic Synthesis | Intermediate in Suzuki-Miyaura cross-coupling reactions | Formation of complex biaryl structures |

| Bioconjugation | Attaching biomolecules for targeted drug delivery | Increased specificity and efficacy |

| Organic Electronics | Fabrication of OLEDs and other electronic devices | Improved device performance |

| Environmental Monitoring | Development of sensors for detecting pollutants | High sensitivity for specific contaminants |

Mechanism of Action

The mechanism of action of 3-Formyl-4-nitrophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Key Properties

The electronic and steric effects of substituents significantly influence boronic acids' reactivity, solubility, and stability. Below is a comparative analysis of 3-formyl-4-nitrophenylboronic acid and related compounds:

Table 1: Comparative Data of Boronic Acid Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound strongly withdraws electrons, increasing boron's electrophilicity and enhancing reactivity in Suzuki couplings compared to methoxy (-OCH₃) or amino (-NH₂) substituents . Fluoro and chloro substituents provide moderate electron withdrawal but improve stability and lipophilicity .

Solubility :

- Methoxy and ethyl groups enhance solubility in organic solvents, whereas nitro and formyl groups favor polar aprotic solvents like DMSO or DMF .

Derivatization Potential: The formyl group in this compound enables post-functionalization (e.g., Schiff base formation), a feature absent in amino- or chloro-substituted analogs .

Stability and Handling

- Nitro-Containing Derivatives : Compounds like this compound may exhibit thermal sensitivity due to the nitro group. Similar compounds (e.g., 2-nitrophenylboronic acid) have melting points ~155–160°C , but the formyl group likely reduces crystallinity, lowering the melting point.

- Pinacol Esters : The pinacol ester of this compound (CAS: 1184259-08-2) offers improved stability and handling compared to the free boronic acid, which is prone to protodeboronation under basic conditions .

Biological Activity

3-Formyl-4-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and a nitro group (-NO2) attached to a phenylboronic acid structure. This configuration allows it to engage in various chemical reactions, including:

- Formation of reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.

- Participation in Suzuki-Miyaura cross-coupling reactions , making it a valuable building block in organic synthesis.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with hydroxyl groups present in serine or threonine residues of enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug design targeting specific enzymes or receptors.

Antitumor Activity

Research has shown that certain derivatives of boronic acids, including 3-formyl derivatives, exhibit cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells. The extent of cytotoxicity appears to depend on the specific structural modifications made to the boronic acid framework .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its ability to bind covalently to active sites of enzymes suggests that it could serve as a scaffold for developing inhibitors against various targets, including those involved in cancer progression and metabolic diseases .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 3-formyl derivatives on human tumor cell lines. Results indicated that some derivatives exhibited significant tumor-specific cytotoxicity, with varying degrees of effectiveness against different cell lines .

- Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on urease activity showed promising results. The compound demonstrated potent inhibition comparable to established urease inhibitors, highlighting its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Formylphenylboronic acid | Lacks nitro group; simpler structure | Limited enzyme inhibition |

| 4-Formylphenylboronic acid | Formyl group in different position | Moderate cytotoxicity |

| 3-Nitrophenylboronic acid | Lacks formyl group; primarily nitro functionality | Less effective as enzyme inhibitors |

| This compound | Unique dual functionality (formyl and nitro) | High potential for enzyme inhibition and cytotoxicity |

Applications in Research and Industry

The diverse biological activities of this compound suggest several applications:

- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting cancer and metabolic disorders.

- Biological Imaging : Derivatives of this compound are being investigated as fluorescent probes for imaging biological processes.

- Synthetic Chemistry : As a versatile building block, it plays a crucial role in synthesizing complex organic molecules through cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.